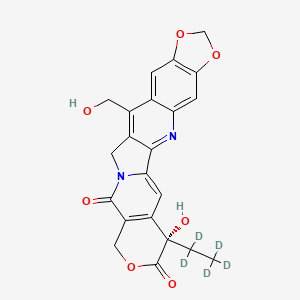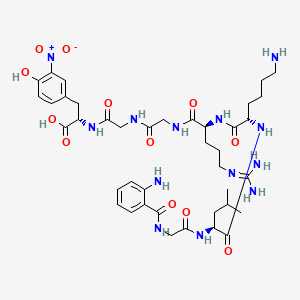
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr is a synthetic peptide substrate used primarily in biochemical research. It is known for its role as a substrate for the West Nile Virus (WNV) NS2B-NS3 protease, which is crucial for the development of selective inhibitors for this protease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr can undergo various chemical reactions, including:
Oxidation: The nitro group (NO2) can be reduced to an amino group (NH2) under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed by proteases or under acidic or basic conditions.
Substitution: The aromatic ring of the tyrosine residue can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3) can be employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Hydrolysis: Breakdown into smaller peptides or amino acids.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteases, particularly the WNV NS2B-NS3 protease.
Drug Development: Helps in the development of selective inhibitors for viral proteases, which can be potential antiviral drugs.
Molecular Biology: Utilized in assays to monitor protease activity and to screen for protease inhibitors.
Medical Research: Contributes to understanding the mechanisms of viral infections and the development of therapeutic strategies.
Mechanism of Action
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr acts as a substrate for the WNV NS2B-NS3 protease. The protease cleaves the peptide bond between specific amino acids, leading to the release of a fluorescent signal from the Abz (aminobenzoyl) group. This cleavage event is crucial for studying the protease’s activity and for developing inhibitors that can block this activity .
Comparison with Similar Compounds
Similar Compounds
Abz-Nle-Lys-Arg-Arg-Ser-3-(NO2)Tyr: Another substrate for WNV NS2B-NS3 protease, used for similar research purposes.
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr acetate: The acetate salt form of the compound, used interchangeably in research.
Uniqueness
This compound is unique due to its specific sequence and the presence of the nitrotyrosine residue, which allows for the detection of protease activity through fluorescence. This makes it a valuable tool in biochemical assays and drug development .
Properties
Molecular Formula |
C40H59N13O12 |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C40H59N13O12/c1-22(2)16-28(49-34(57)21-47-35(58)24-8-3-4-9-25(24)42)38(61)52-27(10-5-6-14-41)37(60)51-26(11-7-15-45-40(43)44)36(59)48-19-32(55)46-20-33(56)50-29(39(62)63)17-23-12-13-31(54)30(18-23)53(64)65/h3-4,8-9,12-13,18,22,26-29,54H,5-7,10-11,14-17,19-21,41-42H2,1-2H3,(H,46,55)(H,47,58)(H,48,59)(H,49,57)(H,50,56)(H,51,60)(H,52,61)(H,62,63)(H4,43,44,45)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
JVUMQFRRYJCIMP-DZUOILHNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


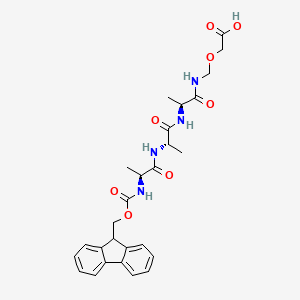
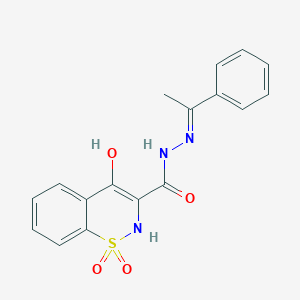
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

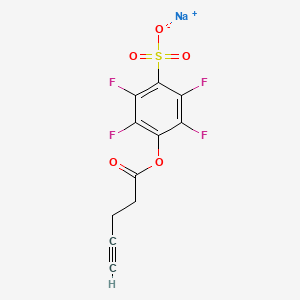
![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
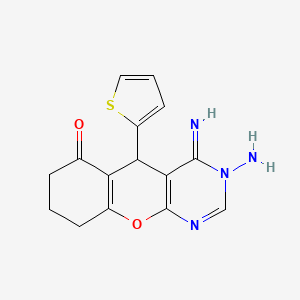
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)

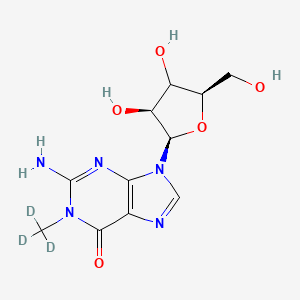
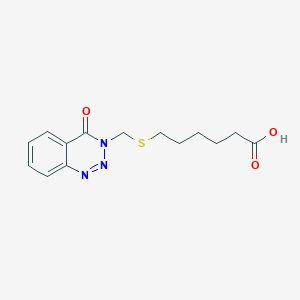
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
